1-(3-Methoxyphenyl)-3-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea
Overview
Description
1-(3-Methoxyphenyl)-3-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 3-methoxyaniline with a suitable isocyanate derivative to form the urea linkage. The thiadiazole ring can be introduced through cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for such compounds generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-3-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using reagents like sodium borohydride.
Substitution: Electrophilic reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while nitration of the aromatic ring may produce nitro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea would depend on its specific biological activity. Generally, thiadiazole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxyphenyl)-3-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea
- 1-(3-Methoxyphenyl)-3-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]thiourea
- 1-(3-Methoxyphenyl)-3-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]carbamate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both urea and thiadiazole functionalities, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-24-15-9-5-8-14(12-15)19-17(23)20-18-22-21-16(25-18)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H2,19,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLHLMKUHGTUDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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